![molecular formula C16H27NO B14276895 3-[Bis(3-methylbutyl)amino]phenol CAS No. 138659-57-1](/img/structure/B14276895.png)
3-[Bis(3-methylbutyl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(3-methylbutyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a phenol group substituted with a bis(3-methylbutyl)amino group. This structural feature imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(3-methylbutyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a bis(3-methylbutyl)amine. The reaction conditions often require the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on the aromatic ring. Common bases used include sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-[Bis(3-methylbutyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
科学研究应用
3-[Bis(3-methylbutyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 3-[Bis(3-methylbutyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the bis(3-methylbutyl)amino group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol: The simplest phenol, lacking the bis(3-methylbutyl)amino group.
Bisphenol A: A widely used industrial chemical with two phenol groups linked by a methylene bridge.
3-Aminophenol: Similar structure but with an amino group instead of the bis(3-methylbutyl)amino group.
Uniqueness
3-[Bis(3-methylbutyl)amino]phenol is unique due to the presence of the bis(3-methylbutyl)amino group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to simpler phenols.
属性
CAS 编号 |
138659-57-1 |
|---|---|
分子式 |
C16H27NO |
分子量 |
249.39 g/mol |
IUPAC 名称 |
3-[bis(3-methylbutyl)amino]phenol |
InChI |
InChI=1S/C16H27NO/c1-13(2)8-10-17(11-9-14(3)4)15-6-5-7-16(18)12-15/h5-7,12-14,18H,8-11H2,1-4H3 |
InChI 键 |
XLPKSXCKPQTKGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN(CCC(C)C)C1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


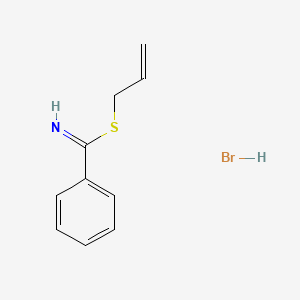
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
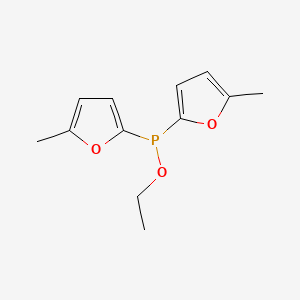
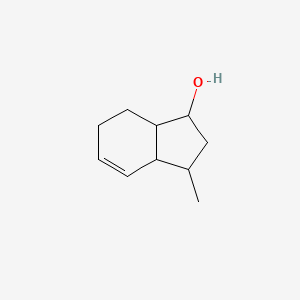
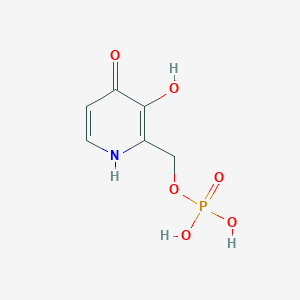
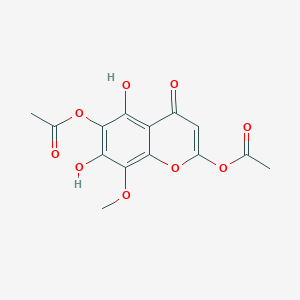
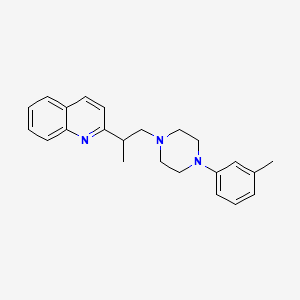
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
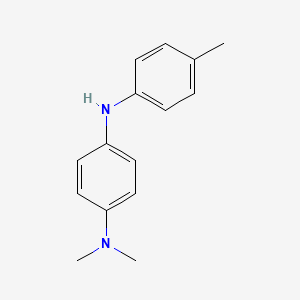

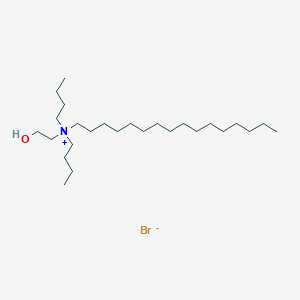

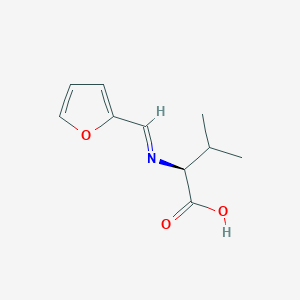
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
